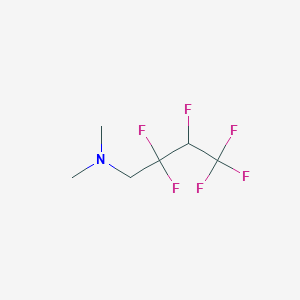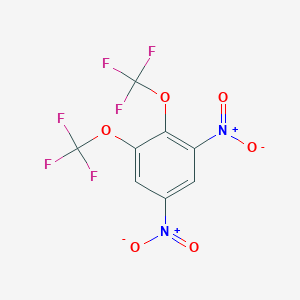
6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole (6-Methyl-2-TMB) is an organic compound belonging to the benzimidazole family. It is a heterocyclic aromatic compound that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. 6-Methyl-2-TMB is a highly versatile compound that has a wide range of applications in research and industry. It is used in the synthesis of many different compounds, including drugs, pesticides, dyes, and other organic compounds. It is also used in the synthesis of fluorescent dyes, which are used in various imaging techniques.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-TMB has a wide range of applications in scientific research. It is used in the synthesis of fluorescent dyes, which are used in various imaging techniques. It is also used in the synthesis of drugs, such as antifungal agents and antibiotics. Additionally, 6-Methyl-2-TMB is used in the synthesis of pesticides, dyes, and other organic compounds.
Wirkmechanismus
6-Methyl-2-TMB is a highly reactive compound and can react with various other compounds in a variety of ways. It can form covalent bonds with other molecules through the formation of carbon-carbon, carbon-nitrogen, and nitrogen-nitrogen bonds. It can also form hydrogen bonds with other molecules and can form complexes with metal ions. Additionally, it can form coordination complexes with transition metals.
Biochemical and Physiological Effects
6-Methyl-2-TMB has a wide range of biochemical and physiological effects. It is known to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important in the regulation of inflammation and pain. It is also known to inhibit the activity of Cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. Additionally, 6-Methyl-2-TMB has been reported to have anti-inflammatory, anti-cancer, and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methyl-2-TMB in laboratory experiments include its high reactivity, its wide range of applications, and its low cost. Additionally, it is a highly versatile compound that can be used in a variety of reactions and can be used in the synthesis of a wide range of compounds. The limitations of using 6-Methyl-2-TMB in laboratory experiments include its toxicity and its potential to cause skin irritation.
Zukünftige Richtungen
The future of 6-Methyl-2-TMB is promising, as it has a wide range of applications in research and industry. Its potential to be used in the synthesis of drugs and other organic compounds makes it an attractive compound for further research. Additionally, its potential to inhibit the activity of enzymes involved in inflammation and pain makes it an attractive candidate for further study. Other potential future directions for 6-Methyl-2-TMB include its use in the synthesis of fluorescent dyes, its potential to be used in the synthesis of pesticides, and its potential to be used in the synthesis of dyes and other organic compounds.
Synthesemethoden
6-Methyl-2-TMB can be synthesized through a variety of methods, including the Grignard reaction, a palladium-catalyzed reaction, and a palladium-mediated reaction. The Grignard reaction is a chemical reaction in which an organometallic compound is reacted with an alkyl halide to form an alkyl halide. The palladium-catalyzed reaction involves the use of a palladium catalyst to activate the reaction between two organic molecules. The palladium-mediated reaction is a reaction in which a palladium-containing compound is used to activate the reaction between two organic molecules.
Eigenschaften
IUPAC Name |
6-methyl-2-(trifluoromethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2S/c1-5-2-3-6-7(4-5)14-8(13-6)15-9(10,11)12/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKPJBINNDYSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)

![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)


![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)




![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)

